molecular formula C10H12ClNO B11899929 8-Chloro-5-methoxy-1,2,3,4-tetrahydroquinoline

8-Chloro-5-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B11899929
M. Wt: 197.66 g/mol
InChI Key: VMZRTTYXKOCCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 8-Chloro-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-5-methoxy-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

8-chloro-5-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12ClNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3

InChI Key

VMZRTTYXKOCCQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCNC2=C(C=C1)Cl

Origin of Product

United States

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